3-Hydroxy-1-(octanoyloxy)propyldecanoate
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Overview
Description
3-Hydroxy-1-(octanoyloxy)propyldecanoate, also known as decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester, is an organic compound with the molecular formula C21H40O5 and a molecular weight of 372.54 g/mol . This compound is a type of ester formed from decanoic acid and octanoic acid, and it is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(octanoyloxy)propyldecanoate typically involves the esterification of decanoic acid with 3-hydroxypropyl octanoate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, with the product being continuously removed and purified. This method allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(octanoyloxy)propyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides.
Scientific Research Applications
3-Hydroxy-1-(octanoyloxy)propyldecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of cosmetics, food additives, and other industrial products
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(octanoyloxy)propyldecanoate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes or activate specific receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
- 2-Hydroxy-3-(octanoyloxy)propyl decanoate
- Caprylic/Capric Triglyceride
Uniqueness
3-Hydroxy-1-(octanoyloxy)propyldecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H40O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3-hydroxy-1-octanoyloxypropyl) decanoate |
InChI |
InChI=1S/C21H40O5/c1-3-5-7-9-10-12-14-16-20(24)26-21(17-18-22)25-19(23)15-13-11-8-6-4-2/h21-22H,3-18H2,1-2H3 |
InChI Key |
CQKKBMFGKWAFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CCO)OC(=O)CCCCCCC |
Origin of Product |
United States |
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